molecular formula C16H15N3O5 B2714715 11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1251708-46-9

11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2714715
CAS No.: 1251708-46-9
M. Wt: 329.312
InChI Key: FTWZROAMHFGWGD-UHFFFAOYSA-N
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Description

This compound belongs to the class of diazatricyclic alkaloids, characterized by a rigid tricyclic scaffold with fused nitrogen-containing rings. The core structure, 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one, is functionalized at position 11 with a 5-nitrofuran-2-carbonyl group. The nitrofuran moiety is notable for its electron-withdrawing nitro group, which may enhance binding interactions in biological systems, particularly in redox-sensitive environments .

Properties

IUPAC Name

11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c20-14-3-1-2-12-11-6-10(8-18(12)14)7-17(9-11)16(21)13-4-5-15(24-13)19(22)23/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWZROAMHFGWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves multiple steps. One common synthetic route includes the reaction of 5-nitrofuran-2-carboxylic acid with appropriate amines under controlled conditions to form the desired product. The reaction typically requires the use of catalysts and solvents to facilitate the process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, pressure adjustments, and the use of advanced purification techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of reactive intermediates.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves the interaction with specific molecular targets. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that cause DNA damage and cell death. This compound targets bacterial enzymes and pathways, disrupting essential cellular processes and leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their reported activities:

Compound Substituents Biological Activity Source/Application
11-(5-Nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one (Target Compound) 5-Nitrofuran-2-carbonyl at position 11 Not explicitly reported (inferred redox/antimicrobial potential) Hypothesized based on nitrofuran’s role in pro-drug activation
Compound 7 (3-cyclohexyl-N-(4-{[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]sulfonyl}phenyl)propenamide) Sulfonylphenyl-propenamide at position 11 SARS-CoV-2 spike protein inhibition (IC₅₀ predicted via docking) Antiviral candidate for COVID-19
ZINC8297940 ((1R,9R)-5-Cyclohexyl-11-(propylsulfonyl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one) Cyclohexyl and propylsulfonyl groups TNF-α inhibition (molecular dynamics support) Immunomodulatory agent against atopic dermatitis
Densazalin Bis-1,3-dialkylpyridinium-derived diazatricyclic core Cytotoxic activity against AGS and HepG2 cells (IC₅₀: 15.5–18.4 µM) Marine sponge-derived anticancer agent
Methylcytisine ((1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one) Methyl group at position 11 Dengue virus inhibition (docking study) Antiviral lead compound
Cytisine Unsubstituted core Nicotinic acetylcholine receptor agonist (Ki: ~1–10 nM) Smoking cessation therapy

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The nitrofuran group in the target compound may confer redox-dependent activation, a mechanism observed in nitrofuran-containing antibiotics like nitrofurantoin .
  • Sulfonyl and sulfonamide derivatives (e.g., Compound 7 and ZINC8297940) exhibit enhanced solubility and protein-binding capacity, critical for viral protein inhibition .
  • Alkyl chains (e.g., propylsulfonyl in ZINC8297940) improve membrane permeability, as evidenced by its TNF-α inhibitory activity .

Stereochemical Considerations :

  • The (1R,9R) and (1S,9S) stereoisomers (e.g., in Compound 7 and methylcytisine) show distinct binding affinities. For instance, the (1R,9R) configuration in Compound 7 optimizes interactions with the SARS-CoV-2 spike protein’s receptor-binding domain .

Pharmacokinetic Profiles :

  • Cytisine derivatives exhibit rapid absorption and renal excretion (t₁/₂: 4–8 hours), whereas bulkier analogs like Densazalin show prolonged retention due to lipophilic substituents .

Research Findings and Limitations

  • Antiviral Potential: Compound 7’s computational docking scores (−9.2 kcal/mol) suggest strong binding to ACE2, but in vitro validation is pending .
  • Cytotoxicity : Densazalin’s moderate IC₅₀ values (15–18 µM) indicate selectivity gaps compared to clinical chemotherapeutics (e.g., doxorubicin, IC₅₀: 0.1–1 µM) .
  • Immunomodulation: ZINC8297940’s TNF-α inhibition was validated via molecular dynamics (RMSD < 2 Å), but its specificity over other cytokines remains unstudied .

Biological Activity

The compound 11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₃H₈N₄O₃
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing nitrofuran moieties exhibit significant antimicrobial properties. The nitrofuran group is known for its ability to interfere with bacterial DNA synthesis and function.

  • Antibacterial Properties :
    • A study on 5-nitrofuran-tagged heterocycles showed promising activity against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae, suggesting that similar derivatives may exhibit comparable efficacy .
    • Minimum Inhibitory Concentration (MIC) values reported for certain nitrofuran derivatives were as low as 0.06 µg/mL against Enterococcus faecalis and Staphylococcus aureus, indicating potent antibacterial action .
  • Antifungal Activity :
    • Some derivatives of nitrofuran compounds have demonstrated antifungal properties against Candida species, which could be extrapolated to assess the activity of the target compound in future studies.

The proposed mechanism of action for compounds with nitrofuran structures generally involves:

  • DNA Interaction : The nitro group is believed to participate in redox reactions leading to the formation of reactive intermediates that damage bacterial DNA.
  • Enzymatic Inhibition : These compounds may inhibit key enzymes involved in nucleic acid synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the furan ring and the diazatricyclo structure can significantly alter their biological profiles.

Modification Effect on Activity
Introduction of electron-withdrawing groups (e.g., nitro)Increased antibacterial potency
Alteration of carbonyl positioningChanges in solubility and bioavailability
Variation in side chainsEnhanced interaction with target enzymes

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Nitro-Heteroaromatic Antimicrobials :
    • A series of nitro-containing heterocycles were synthesized and tested against biofilm-forming bacteria. Compounds with similar structural features to this compound exhibited significant biofilm eradication capabilities .
  • In Silico Studies :
    • Molecular docking studies have been performed to predict the binding affinity of nitrofuran derivatives to bacterial enzymes involved in DNA replication and repair mechanisms, suggesting a rational basis for their antibacterial activity .

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